![molecular formula C16H19ClN2O2 B1383743 4-苄基-4,8-二氮杂三环[5.2.2.0^{2,6}]十一烷-3,5-二酮盐酸盐 CAS No. 2059988-20-2](/img/structure/B1383743.png)
4-苄基-4,8-二氮杂三环[5.2.2.0^{2,6}]十一烷-3,5-二酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride (BDHU) is a cyclic organic compound that has been studied for its potential applications in scientific research. The compound has been used in a variety of contexts, such as for its biological and biochemical properties, as a reagent in organic synthesis, and as a model for studying reaction mechanisms. We will also discuss potential future directions for further research.
科学研究应用
合成路线和结构分析
合成化学的研究探索了类似环状和多环结构的转化,通常侧重于新化合物的合成和表征。例如,研究已经证明了相关二酮的卤代化,导致各种 α-卤代二酮和三环二酮,这些二酮对于合成途径中的进一步化学改性和应用至关重要 (梅原等人,1977)。笼状 α-卤代酮的碱促进重排也已得到探索,展示了类似结构在产生新型环状化合物方面的合成灵活性 (Marchand & Chou, 1975)。此外,螺化合物的合成和晶体结构分析揭示了复杂的分子结构,这对于理解这些化合物的化学和物理性质至关重要 (曾等人,2010)。
生物活性
对类似系统对称胺衍生物的生物活性的探索已显示出在药理学应用中的潜力。例如,顺式-顺式-顺式三喹烷体系的衍生物已显示出对豚鼠乳头肌 Ca^2+ 动作电位的抑制活性,表明它们在心血管研究中的潜在用途 (利本伯格等人,1996)。
化学性质和反应
对 1-取代-1,4-二氮杂螺[5.5]十一烷-3,5-二酮的电化学性质的研究提供了对其氧化还原行为的见解,这对于在电化学传感器和器件中的应用至关重要 (阿布-埃莱尼恩等人,1991)。此外,对相关化合物光环化的研究提供了对光化学反应的更深入理解,这些反应可用于光动力疗法或光响应材料的开发 (奥野等人,1975)。
属性
IUPAC Name |
4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane-3,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-15-13-11-6-7-12(17-8-11)14(13)16(20)18(15)9-10-4-2-1-3-5-10;/h1-5,11-14,17H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYQVTUDVDBKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1CN2)C(=O)N(C3=O)CC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383660.png)
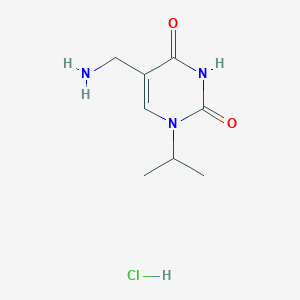
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)
![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)
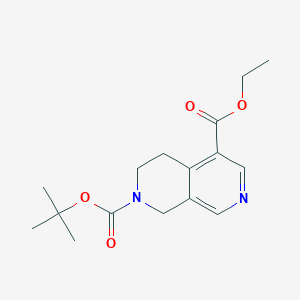
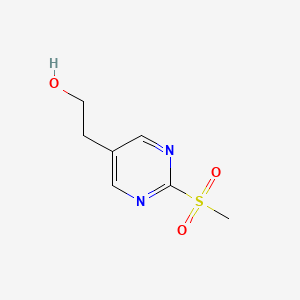

![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)

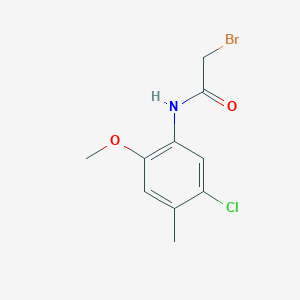

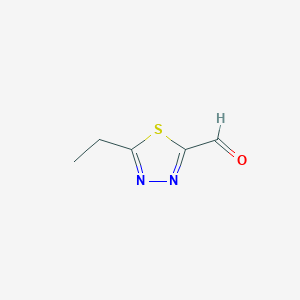
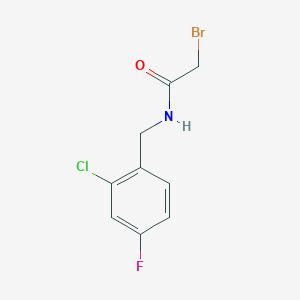
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)